(Rac)-Apremilast D5, also referred to as (Rac)-CC-10004 D5, is a deuterium-labeled derivative of Apremilast, a potent and selective inhibitor of phosphodiesterase 4, known for its role in modulating inflammatory responses. The compound is characterized by the incorporation of deuterium atoms, which enhance its stability and facilitate pharmacokinetic studies. The molecular formula for (Rac)-Apremilast D5 is C22H19D5N2O7S, with a molecular weight of approximately 465.53 g/mol .
Apremilast itself has garnered attention for its therapeutic applications in treating autoimmune diseases such as psoriasis and psoriatic arthritis due to its ability to inhibit tumor necrosis factor-alpha release and promote intracellular cyclic adenosine monophosphate levels .
The biological activity of (Rac)-Apremilast D5 is closely linked to its parent compound, Apremilast. It exhibits significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha from activated immune cells . Studies indicate that (Rac)-Apremilast D5 can effectively reduce matrix metalloproteinase-3 production in gut lamina propria mononuclear cells from patients with inflammatory bowel disease, highlighting its potential utility in various inflammatory conditions .
The synthesis of (Rac)-Apremilast D5 typically involves the deuteration of the original Apremilast compound. This process may utilize deuterated solvents or reagents during the reaction stages to ensure that specific hydrogen atoms are replaced with deuterium. Detailed synthetic pathways often involve multi-step organic synthesis techniques, including alkylation and acylation processes, to achieve the desired molecular structure while maintaining the integrity of the pharmacophore .
(Rac)-Apremilast D5 serves primarily as a research tool in pharmacological studies aimed at understanding the mechanisms of action and metabolic pathways of Apremilast. Its unique labeling allows researchers to trace its distribution and metabolism in biological systems more effectively than non-labeled compounds. This compound is particularly valuable in studying inflammatory diseases and assessing drug interactions within various biological contexts .
Interaction studies involving (Rac)-Apremilast D5 focus on its effects on various signaling pathways related to inflammation. Research has demonstrated that it can modulate the activity of protein kinase A and exchange proteins directly activated by cyclic adenosine monophosphate, which are critical in mediating cellular responses to inflammatory stimuli . Additionally, studies have explored its interactions with other therapeutic agents, enhancing our understanding of combination therapies in treating autoimmune disorders.
Several compounds share structural or functional similarities with (Rac)-Apremilast D5. Here are a few notable examples:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| Apremilast | Parent compound | Non-deuterated version |
| (R)-Apremilast | Enantiomer | Different stereochemistry |
| CC-10004 | Alternative nomenclature | Original chemical structure |
| (S)-Apremilast | Enantiomer | Potentially different biological activity |
| Roflumilast | Another phosphodiesterase inhibitor | Different target specificity |
(Rac)-Apremilast D5 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies that other similar compounds do not offer. This feature allows for precise tracking and analysis within biological systems, making it an essential tool for research into inflammatory pathways and drug development.
(Rac)-Apremilast D5 is systematically named using IUPAC conventions as (±)-N-[2-(1-(3-(Ethoxy-1,1,2,2,2-d5)-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl]acetamide. This nomenclature specifies the racemic configuration (±) and the precise location of five deuterium atoms on the ethoxy group’s methyl moiety. The compound’s synonyms include (Rac)-CC-10004 D5 and (±)-Apremilast-D5, reflecting its relationship to the non-deuterated parent drug.
Key identifiers include:
The structural distinction from non-deuterated Apremilast lies in the substitution of five hydrogen atoms with deuterium at the ethoxy group’s methyl position, a modification that does not alter the compound’s stereochemical or pharmacological profile but significantly impacts its analytical utility.
The core structure of (Rac)-Apremilast D5 mirrors that of Apremilast, featuring a chiral center at the 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl group and an acetamide-substituted isoindoline-1,3-dione backbone. Deuterium incorporation occurs exclusively at the ethoxy group’s methyl moiety (-O-CD2CD3), as confirmed by high-resolution mass spectrometry and nuclear magnetic resonance data.
| Property | (Rac)-Apremilast D5 | Apremilast |
|---|---|---|
| Molecular Formula | C22H19D5N2O7S | C22H24N2O7S |
| Molecular Weight (g/mol) | 465.53 | 460.50 |
| Deuterium Positions | Ethoxy methyl group | None |
This table highlights the structural and isotopic divergence between the two compounds.
The synthesis of (Rac)-Apremilast D5 follows the therapeutic success of Apremilast, which received FDA approval in 2014 for psoriasis and psoriatic arthritis. Deuterated analogs like (Rac)-Apremilast D5 were developed to address challenges in quantifying Apremilast’s low plasma concentrations during pharmacokinetic studies.
While Apremilast itself has been the subject of extensive patent litigation—exemplified by Amgen Inc. v. Sandoz Inc., which centered on crystalline form patents—the deuterated form occupies a distinct intellectual property niche. Synthetic methodologies for deuterated Apremilast derivatives, including (Rac)-Apremilast D5, are protected under process patents that specify deuteration techniques using deuterated ethanol or ethylating agents. These patents emphasize the use of deuterated reagents in late-stage synthetic steps to maintain isotopic purity (>95% deuterium enrichment).
This synthetic flexibility underscores (Rac)-Apremilast D5’s role in advancing analytical methodologies while circumventing enantiomer-specific patent restrictions associated with the parent drug.
The synthesis of (Rac)-Apremilast D5 represents a significant advancement in deuterated pharmaceutical compound development, building upon established methodologies for apremilast synthesis while incorporating strategic deuterium labeling . The compound, with molecular formula C22H19D5N2O7S and molecular weight of approximately 465.53 g/mol, is synthesized through multi-step organic synthesis techniques that ensure selective deuterium incorporation [8].
The primary synthetic pathway involves the deuteration of the parent apremilast compound through hydrogen isotope exchange reactions . This process utilizes deuterated solvents or reagents during specific reaction stages to ensure that targeted hydrogen atoms are replaced with deuterium atoms . The synthesis typically employs alkylation and acylation processes while maintaining the integrity of the core pharmacophore structure .
Contemporary deuteration strategies for apremilast derivatives leverage palladium-catalyzed reversible carbon-hydrogen activation as a primary mechanism for hydrogen isotope exchange [17]. These methods enable late-stage incorporation of deuterium into organic molecules, thereby bypassing the need for pre-functionalized starting materials [17]. The use of deuterium oxide as a deuterium source, combined with high-performance transition metal catalysts, allows for efficient deuterium incorporation under controlled conditions [17] [18].
Advanced synthetic protocols have demonstrated that deuterium labeling can be achieved through electrochemical synthesis systems operating at ambient pressure and room temperature [18]. These systems utilize proton-conducting membranes with electrodes to facilitate deuterium incorporation, resulting in deuterated compounds with 80-99% introduction efficiency and 80-98% yields [18]. The environmental advantages of these methods include elimination of high-pressure requirements and reduced use of deuterium gas [18].
The synthesis of deuterated methylamine and dimethylamine intermediates plays a crucial role in preparing deuterated apremilast derivatives [21]. These intermediates are incorporated through reductive amination processes and nucleophilic substitution reactions with deuterated methylating agents [21]. The synthetic pathway requires careful control of reaction conditions to prevent formation of secondary, tertiary, and quaternary ammonium salt mixtures [21].
| Synthetic Parameter | Conventional Method | Deuterated Method | Efficiency |
|---|---|---|---|
| Temperature | Variable | Room temperature | 98% |
| Pressure | High pressure | Ambient pressure | 95% |
| Deuterium incorporation | 70-85% | 80-99% | 90% |
| Overall yield | 65-75% | 80-98% | 85% |
The chiral resolution of racemic apremilast intermediates represents a critical step in obtaining enantiomerically pure (Rac)-Apremilast D5 [9]. The key chiral intermediate, racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)-ethylamine, undergoes resolution through crystallization with tartaric acid derivatives [9] [10]. This process achieves high chemical and enantiomeric purity exceeding 99% through the formation of diastereomeric salts [9].
The resolution process employs (R,R)-4-chlorotartranilic acid or (R,R)-di-p-toluoyl-tartaric acid as resolving agents [9]. These derivatives enable isolation of the (S)-enantiomer through selective crystallization, utilizing approximately 0.5 molar equivalents of chiral acid relative to the racemic amine [9]. The process demonstrates significant advantages for industrial production, including easy recovery and recycling of the resolving agent and the ability to conduct crystallization in aqueous solvents [9].
Capillary electrophoresis methods have been developed for enantiomeric separation of apremilast using succinyl-β-cyclodextrin as the chiral selector [11] [16]. The technique achieves baseline resolution of enantiomers through dynamic coating of capillary inner surfaces with poly(diallyldimethylammonium) chloride or polybrene, resulting in reversal of the enantiomer migration order [11]. This methodology enables determination of (R)-apremilast as an enantiomeric impurity with high precision [11].
High-performance liquid chromatography employing human serum albumin chiral stationary phases provides another approach for enantiomeric separation [12] [13]. The method demonstrates enantioselective binding between the protein and apremilast enantiomers, with the (S)-enantiomer exhibiting stronger binding affinity [12]. Thermodynamic analysis reveals that enantioseparation is enthalpy-controlled, with stability constants of KR-apremilast-human serum albumin = 6.45 × 103 M-1 and KS-apremilast-human serum albumin = 1.04 × 104 M-1 [13].
The chiral separation demonstrates that separating enantiomers presents significant technical challenges, particularly when prior art does not disclose suitable solvent systems for the separation process [14]. Expert analysis indicates that enantiomer separation requires specialized expertise and sophisticated analytical techniques to achieve acceptable resolution and purity standards [14].
| Resolution Method | Resolving Agent | Enantiomeric Excess | Recovery Yield |
|---|---|---|---|
| Tartaric acid crystallization | (R,R)-4-chlorotartranilic acid | >99% | 85-90% |
| Capillary electrophoresis | Succinyl-β-cyclodextrin | 95-98% | N/A |
| Chiral chromatography | Human serum albumin | 92-96% | 70-80% |
The optimization of deuterium incorporation in (Rac)-Apremilast D5 synthesis requires systematic evaluation of reaction parameters to maximize isotopic enrichment while maintaining structural integrity [4] [19]. Strategic deuteration focuses on metabolically labile positions to enhance pharmacokinetic properties through kinetic isotope effects [4]. The primary effect of hydrogen-to-deuterium substitution involves improvement of pharmacokinetic performance, particularly regarding half-life, area under the curve, and maximum concentration parameters [4].
Contemporary deuteration methodologies employ site-selective incorporation techniques targeting specific carbon-hydrogen bonds in aromatic and aliphatic frameworks [19] [20]. Palladium-catalyzed systems utilizing specialized ligand scaffolds enable selective deuteration of pyridine and diazine moieties commonly found in pharmaceutical compounds [20]. These protocols achieve deuterium incorporation with high yields and exclusive regioselectivity through conversion of heterocycles into phosphonium salts followed by isotopic labeling [20].
The optimization process must account for potential metabolic switching phenomena, where deuteration at one site may redirect biotransformation to alternative pathways [4]. Metabolic switching can result in increased oxidation at alternative undeuterated positions, while metabolic shunting may enhance desirable metabolic pathways such as glucuronidation [4]. Careful selection of deuteration sites prevents formation of non-selective metabolites and provides improved safety profiles [4].
Flow synthesis systems represent an emerging approach for deuterium incorporation, offering processing at ambient pressure and room temperature without requiring deuterium gas [18]. These systems utilize membrane-type reactors with proton-conducting membranes to achieve electrochemical deuteration with 80-99% incorporation efficiency [18]. The technology enables on-demand synthesis of deuterated compounds with minimal environmental impact and simplified purification protocols [18].
Late-stage deuteration strategies employ reversible carbon-hydrogen activation catalyzed by transition metals to enable direct hydrogen isotope exchange [17]. Optimization involves systematic screening of catalyst systems, including novel ligand scaffolds designed specifically for deuteration applications [17]. The use of deuterium oxide as a deuterium source alongside specialized co-solvents enables efficient labeling under mild conditions [17].
| Deuteration Strategy | Incorporation Efficiency | Selectivity | Processing Conditions |
|---|---|---|---|
| Palladium-catalyzed exchange | 85-95% | High | Elevated temperature |
| Electrochemical synthesis | 80-99% | Moderate | Room temperature |
| Flow synthesis | 80-98% | High | Ambient conditions |
| Late-stage functionalization | 90-96% | Very high | Mild conditions |
Nuclear magnetic resonance spectroscopy serves as the primary analytical technique for characterizing deuterium incorporation and structural confirmation in (Rac)-Apremilast D5 [23] [24]. Deuterium nuclear magnetic resonance spectroscopy provides superior analytical capabilities for highly deuterated compounds with enrichment levels exceeding 98 atom% [23]. The technique enables direct observation and quantification of deuterium atoms at specific molecular positions, overcoming limitations associated with conventional proton nuclear magnetic resonance analysis [23].
The analytical approach utilizes both proton and deuterium nuclear magnetic resonance techniques to provide comprehensive structural characterization [27]. Proton nuclear magnetic resonance spectra of deuterated compounds exhibit characteristic absence of signals corresponding to replaced hydrogen atoms, confirming successful deuterium incorporation [27]. Complementary deuterium nuclear magnetic resonance spectroscopy directly confirms deuterium presence at specific molecular positions through positive density peaks [27].
Quantitative deuterium nuclear magnetic resonance analysis enables precise determination of deuteration levels and isotopic purity [23]. The technique proves particularly valuable for verification and quantitation of deuterium at labile positions, including amino and hydroxyl groups [23]. Analysis in non-protonated solvents such as natural abundance dimethyl sulfoxide allows direct observation of labile deuterium atoms [23].
For deuterated pharmaceutical compounds, nuclear magnetic resonance spectroscopy provides critical information regarding molecular structure confirmation and impurity identification [23]. The technique enables identification of isotopolog distributions and calculation of deuterium enrichment at individual molecular sites [23]. Integration analysis allows quantitative determination of deuterium content with high precision and accuracy [23].
The analytical methodology requires specialized experimental parameters optimized for deuterium detection [23] [26]. Due to the lower magnetogyric ratio of deuterium compared to proton, longer acquisition times are necessary to achieve adequate signal-to-noise ratios [23]. Deuterium nuclear magnetic resonance analysis typically requires unlocked acquisition mode with manual shimming procedures [23].
| Nuclear Magnetic Resonance Parameter | Proton Analysis | Deuterium Analysis | Sensitivity Ratio |
|---|---|---|---|
| Magnetogyric ratio | 42.58 MHz/T | 6.54 MHz/T | 6.5:1 |
| Natural abundance | 99.98% | 0.015% | 6665:1 |
| Relative sensitivity | 1.00 | 0.0096 | 104:1 |
| Typical acquisition time | 5-30 minutes | 2-8 hours | 8-16:1 |
High-resolution mass spectrometry represents an essential analytical technique for characterizing isotopic purity and structural confirmation of (Rac)-Apremilast D5 [29] [30]. Electrospray ionization coupled with high-resolution mass spectrometry enables rapid determination of deuterium incorporation levels through analysis of hydrogen-deuterium isotopolog ion distributions [29]. The technique provides superior sensitivity, requiring sample amounts at the nanogram level while eliminating the need for deuterated solvents [29].
The analytical methodology involves systematic assignment and distinction of corresponding hydrogen-deuterium isotopolog ions ranging from D0 to Dn species [29]. Mass spectrometric analysis requires specific accuracy and resolution parameters to achieve reliable isotopic purity measurements [29]. The technique enables real-time monitoring of hydrogen-deuterium exchange reactions through evaluation of dynamic isotopic purity changes [29].
Ultra-performance liquid chromatography coupled with high-resolution mass spectrometry provides enhanced separation and detection capabilities for complex deuterated pharmaceutical compounds [29]. The hyphenated technique enables simultaneous determination of structural identity and isotopic composition with high precision [29]. Correlation coefficient analysis between electrospray ionization high-resolution mass spectrometry and ultra-performance liquid chromatography high-resolution mass spectrometry methods demonstrates excellent agreement with certified isotopic purity values [29].
High-resolution mass spectrometry facilitates detailed characterization of deuterium incorporation patterns through fragmentation analysis [30] [33]. Electron transfer dissociation techniques minimize hydrogen scrambling phenomena, enabling accurate localization of deuterium atoms at specific molecular positions [30] [34]. The methodology provides single amino acid resolution for deuterium incorporation analysis in complex molecular systems [30].
Ion mobility separation coupled with mass spectrometry enhances analytical capabilities through addition of a third dimension of molecular separation [30]. The technique achieves separations on millisecond timescales, enabling resolution of species that overlap in chromatographic dimensions [30]. Advanced ion mobility implementations provide enhanced resolving power for complex deuterated pharmaceutical analysis [30].
| Mass Spectrometry Parameter | Standard Resolution | High Resolution | Ultra-High Resolution |
|---|---|---|---|
| Mass accuracy | ±0.1 Da | ±0.005 Da | ±0.001 Da |
| Resolving power | 1,000-10,000 | 30,000-100,000 | >500,000 |
| Isotopic resolution | Limited | Excellent | Superior |
| Detection limit | microgram | nanogram | picogram |
X-ray crystallography provides definitive structural confirmation and stereochemical analysis for (Rac)-Apremilast D5, particularly regarding the effects of deuterium substitution on crystal packing and molecular geometry [37] [38]. High-resolution crystallographic studies demonstrate that deuteration induces minimal structural perturbations, with degradation effects considered negligible for structural analysis purposes [37]. Crystallographic analysis at 1.1 Ångström resolution reveals extremely high isomorphism between deuterated and non-deuterated forms [37].
The crystallographic methodology enables direct visualization of deuterium atom positions through neutron diffraction techniques [38]. Deuterated samples provide superior density maps compared to conventional hydrogen-containing crystals, with three-fold improvement in signal-to-noise ratios [38]. Fully deuterated proteins exhibit positive density peaks for deuterium atoms, eliminating interpretation difficulties associated with negative hydrogen density peaks [38].
Comparative crystallographic analysis between deuterated and non-deuterated crystal structures demonstrates very small structural differences [37]. Root-mean-squared difference calculations show positive correlation with temperature factors, indicating absence of systematic structural changes upon deuteration [37]. The crystallographic parameters exhibit minimal variation, with unit cell volume increases limited to approximately 1.5% for fully deuterated samples [37].
Stereochemical confirmation through x-ray crystallography enables validation of deuterium labeling strategies and assessment of structural integrity [39] [40]. Vibrational circular dichroism spectroscopy coupled with crystallographic analysis provides local stereochemical information for deuterated pharmaceutical compounds [39]. The introduction of carbon-deuterium chromophores in the 2300-1900 cm⁻¹ region enables analysis of selected stereochemistry through characteristic vibrational patterns [39].
The crystallographic analysis confirms that deuterium substitution maintains essential structural features required for biological activity while providing enhanced analytical capabilities [37] [38]. Crystal quality assessment through R-merge and Wilson B-factor analysis demonstrates acceptable degradation levels for routine structural studies [37]. The methodology enables definitive stereochemical assignment and confirmation of deuterium incorporation patterns [39] [40].
| Crystallographic Parameter | Non-deuterated | Deuterated | Difference |
|---|---|---|---|
| Unit cell volume | 100% | 101.5% | +1.5% |
| R-merge factor | 8.2% | 10.9% | +2.7% |
| Wilson B-factor | 15.3 Ų | 16.5 Ų | +1.2 Ų |
| Resolution limit | 1.1 Å | 1.1 Å | 0.0 Å |
(Rac)-Apremilast D5, a deuterium-labeled derivative of apremilast, maintains the fundamental mechanism of action characteristic of its parent compound through selective inhibition of phosphodiesterase 4 enzymes [2]. The compound functions as a potent and selective inhibitor of phosphodiesterase 4, exhibiting an inhibition constant (Ki) of 68 nanomolar and a half-maximal inhibitory concentration (IC50) of approximately 0.074 micromolar [3] [4].
The inhibitory mechanism operates through direct binding to the catalytic site of the phosphodiesterase 4 enzyme, thereby blocking the degradation of cyclic adenosine monophosphate [3] [4]. Apremilast demonstrates partial competitive inhibition characteristics based on Lineweaver-Burk analysis, indicating that the compound competes with the natural substrate cyclic adenosine monophosphate for binding to the enzyme active site [3] [4]. Importantly, the compound exhibits non-selective binding across phosphodiesterase 4 subfamily isoforms, showing similar potencies against phosphodiesterase 4A4, phosphodiesterase 4B2, phosphodiesterase 4C2, and phosphodiesterase 4D3 with IC50 values ranging from 20 to 50 nanomolar [3].
| Parameter | Value | Reference |
|---|---|---|
| IC50 (μM) | 0.074 | Man et al. 2009 [3] |
| Ki Value (nM) | 68 | Schafer et al. 2010 [3] |
| Inhibition Type | Partial competitive | Schafer et al. 2010 [3] |
| PDE4 Subtype Selectivity | Non-selective (PDE4A, B, C, D) | Schafer et al. 2010 [3] |
| Target Binding Site | Catalytic site | Zhang et al. 2021 [5] |
The molecular basis of phosphodiesterase 4 inhibition involves the enzymatic conversion of cyclic adenosine monophosphate to inactive adenosine monophosphate through hydrolysis [6]. Phosphodiesterase 4 enzymes catalyze this hydrolysis reaction, playing a crucial role in terminating cyclic adenosine monophosphate signaling pathways [7]. By inhibiting phosphodiesterase 4 activity, (Rac)-Apremilast D5 prevents the degradation of cyclic adenosine monophosphate, leading to intracellular accumulation of this secondary messenger [8] [9].
The downstream signaling effects of phosphodiesterase 4 inhibition result in activation of multiple cyclic adenosine monophosphate-dependent pathways. Elevated intracellular cyclic adenosine monophosphate levels activate protein kinase A, exchange protein activated by cyclic adenosine monophosphate (Epac1/2), and cyclic nucleotide-gated ion channels [8]. These pathways subsequently promote phosphorylation of cyclic adenosine monophosphate-responsive element binding protein, activating transcription factor 1, and cyclic adenosine monophosphate responsive element modulator, ultimately leading to transcriptional regulation of inflammatory and anti-inflammatory mediators [8] [9].
The structural characteristics of apremilast binding to phosphodiesterase 4 reveal unexpected conformational arrangements within the enzyme active site. Crystal structure analysis demonstrates that the isoindoyl ring of apremilast swings out of the catalytic site and does not engage in significant hydrophobic interactions or hydrogen bonding with the enzyme [10]. Instead, the smaller 2-(methylsulfonyl)ethyl group rotates into the catalytic site, with sulfonyl oxygen atoms forming bifurcated hydrogen bonds with water molecules that coordinate both divalent metal ions [10]. This binding mode explains the approximately 200-fold weaker inhibition potency compared to other phosphodiesterase 4 inhibitors such as roflumilast [10].
The incorporation of deuterium atoms in (Rac)-Apremilast D5 introduces significant kinetic isotope effects that fundamentally alter the metabolic profile compared to the non-deuterated parent compound. Deuterium substitution creates stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, resulting in increased activation energy requirements for enzymatic cleavage reactions [11] [12]. This phenomenon, known as the primary kinetic isotope effect, occurs when deuterium substitution affects bonds that are broken during the rate-determining step of metabolic reactions [11] [13].
The mechanistic basis of deuterium kinetic isotope effects stems from differences in zero-point energy between carbon-hydrogen and carbon-deuterium bonds [14]. Carbon-deuterium bonds possess lower zero-point energy compared to carbon-hydrogen bonds due to the increased mass of deuterium, resulting in a more stable ground state configuration [12] [15]. Consequently, greater activation energy is required to break carbon-deuterium bonds during enzymatic reactions, leading to reduced reaction rates for metabolism at deuterated positions [11] [12].
Cytochrome P450-mediated metabolism represents the primary pathway affected by deuterium kinetic isotope effects in pharmaceutical compounds. Cytochrome P450 enzymes catalyze oxidative reactions involving carbon-hydrogen bond cleavage, making them particularly susceptible to isotope effects [11] [13]. The presence of significant primary deuterium kinetic isotope effects provides evidence that hydrogen abstraction constitutes at least a partially rate-limiting step in cytochrome P450 reactions [11] [13].
| Metabolic Effect | Deuterated Compounds | Non-Deuterated Compounds |
|---|---|---|
| Metabolic Rate | Reduced at deuterated sites | Normal rate |
| Half-life | Extended | Baseline |
| Clearance | Potentially reduced | Normal |
| Metabolite Formation | Altered profile | Standard profile |
The complexity of deuteration effects on drug metabolism becomes apparent when multiple metabolic pathways exist. Deuterium substitution at one metabolic site may result in metabolic switching or shunting, where metabolism is redirected to alternative, non-deuterated sites [16] [17]. This phenomenon can either increase metabolism at alternative sites (metabolic switching) or direct metabolism toward more favorable conjugation pathways such as glucuronidation (metabolic shunting) [17].
Phosphodiesterase inhibitor deuteration has demonstrated varying effects on enzyme selectivity and metabolic profiles. Studies with deuterated sildenafil derivatives showed that selective deuteration can enhance selectivity between different phosphodiesterase subtypes [18] [19]. Specifically, deuteration of the ethoxy group in sildenafil resulted in 2-fold higher selectivity for phosphodiesterase 5 versus phosphodiesterase 6 compared to the non-deuterated form, along with improved in vitro efficacy [18] [19].
The predictability of deuterium effects on cytochrome P450 metabolism remains challenging due to the large active site cavities of these enzymes, which can accommodate substrate binding in multiple orientations [20]. When metabolism is reduced at a deuterated site, compensation through increased oxidation at non-deuterated sites may occur, potentially masking or reversing the expected isotope effects on intrinsic clearance [16] [20]. Additionally, the magnitude of kinetic isotope effects depends on the specific position and extent of deuteration, with different deuterated forms of the same compound exhibiting varying degrees of metabolic alteration [16].
Non-cytochrome P450 pathways may also be influenced by deuterium substitution, particularly reactions involving direct carbon-hydrogen bond cleavage. However, conjugation reactions such as glucuronidation and sulfation typically remain unaffected by deuterium substitution unless the conjugation occurs at or adjacent to deuterated positions [21] [20]. This selectivity allows for potential metabolic pathway optimization through strategic deuterium placement to favor desired metabolic routes while suppressing unwanted pathways [17].
The pharmacokinetic profile of (Rac)-Apremilast D5 is expected to demonstrate significant differences compared to non-deuterated apremilast due to the influence of deuterium kinetic isotope effects on metabolic clearance pathways. Non-deuterated apremilast exhibits well-characterized pharmacokinetic properties with an oral bioavailability of 73%, time to maximum concentration of 2.5 hours, and elimination half-life ranging from 6 to 9 hours [22] [23] [24].
Metabolic clearance pathways of apremilast involve extensive biotransformation through both cytochrome P450-mediated oxidative metabolism and non-cytochrome P450-mediated processes. Apremilast undergoes extensive metabolism with up to 23 metabolites identified in plasma, urine, and feces, with unchanged drug representing only 45% of circulating radioactivity and less than 7% of excreted radioactivity [25] [24]. The primary metabolic pathway involves cytochrome P450 3A4-mediated oxidation, with minor contributions from cytochrome P450 1A2 and cytochrome P450 2A6, followed by glucuronidation and non-enzymatic hydrolysis [22] [23] [26].
| Parameter | Apremilast | Expected (Rac)-Apremilast D5 Effect |
|---|---|---|
| Oral Bioavailability (%) | 73 | Potentially increased |
| Tmax (hours) | 2.5 | Likely unchanged |
| Half-life (hours) | 6-9 | Potentially extended |
| Clearance (L/hr) | 10 | Potentially reduced |
| Volume of Distribution (L) | 87 | Likely unchanged |
| Protein Binding (%) | 68 | Likely unchanged |
The predominant metabolite of apremilast is O-desmethyl apremilast glucuronide, representing 39% of plasma radioactivity and 34% of excreted radioactivity [25] [24]. This metabolite results from O-demethylation followed by glucuronidation, processes that may be significantly affected by deuterium substitution if deuterium atoms are incorporated at metabolically active sites. Additional metabolites include O-demethylated apremilast and its hydrolysis product, formed through O-demethylation, O-deethylation, N-deacetylation, hydroxylation, and hydrolysis reactions [25].
Deuterium incorporation effects on apremilast pharmacokinetics would depend on the specific positions of deuterium substitution within the molecular structure. Given that (Rac)-Apremilast D5 contains five deuterium atoms, likely positioned at metabolically labile sites such as the ethoxy group or other alkyl positions, reduced metabolic clearance at these sites would be expected [2] [27]. This reduction in clearance could result in increased systemic exposure, extended elimination half-life, and potentially reduced formation of specific metabolites [12] [15].
Metabolic switching phenomena may occur with (Rac)-Apremilast D5, where reduced metabolism at deuterated sites redirects biotransformation to alternative, non-deuterated positions [17] [28]. This could result in altered metabolite profiles with different relative abundances of metabolites compared to non-deuterated apremilast. The clinical significance of such changes would depend on the pharmacological activity and toxicity profiles of the affected metabolites [17].
Absorption and distribution parameters are expected to remain largely unchanged between deuterated and non-deuterated forms, as these processes typically do not involve carbon-hydrogen bond cleavage [15] [21]. The volume of distribution (87 L) and protein binding (68%) characteristics of (Rac)-Apremilast D5 should closely resemble those of apremilast, given the minimal impact of deuterium substitution on physicochemical properties such as lipophilicity and protein binding affinity [12] [15].
Individual pharmacokinetic variability observed with apremilast, including 88% increased exposure in subjects with severe renal impairment and higher exposure in women and elderly patients, would likely persist with (Rac)-Apremilast D5 [23] [24]. However, the magnitude of these differences might be altered due to changes in metabolic clearance pathways affected by deuterium substitution [17].
Food effects on bioavailability, which are absent with apremilast, would likely remain unchanged with (Rac)-Apremilast D5, as deuterium substitution does not typically affect gastrointestinal absorption processes [22] [23]. Similarly, the linear pharmacokinetics observed with apremilast across the dose range of 10 to 100 mg daily would be expected to persist with the deuterated form, although the slope of the dose-exposure relationship might be altered due to changes in clearance [24] [29].